5-Hydroxy-2-methylbenzoic acid

Acid dissociation constant Physicochemical profiling Formulation pH prediction

Researchers require a pharmaceutical intermediate with precise regiochemistry for API synthesis. 5-Hydroxy-2-methylbenzoic acid (CAS 578-22-3) addresses this with its unique 5-OH/2-CH₃ substitution enabling orthogonal derivatization and exclusive heterocycle formation. • Purity ≥98% (HPLC/GC) ensures reproducible results. • Bifunctional architecture supports parallel esterification and amidation. • Thermal stability (mp 182-187°C) compatible with formulation processes. Sourced from qualified suppliers with global logistics.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 578-22-3
Cat. No. B1296901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methylbenzoic acid
CAS578-22-3
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)C(=O)O
InChIInChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11)
InChIKeyZIOYQUNKXJQXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-methylbenzoic Acid: Product Overview


5-Hydroxy-2-methylbenzoic acid (synonyms: 2-methyl-5-hydroxybenzoic acid, 5,2-cresotic acid, 5-hydroxy-o-toluic acid) is a disubstituted benzoic acid bearing a hydroxyl at the 5-position and a methyl at the 2-position [1]. With a molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol, it is commercially supplied as a white to brown crystalline powder with purities reaching ≥99% (HPLC) [2]. Its bifunctional architecture—phenolic hydroxyl and carboxylic acid on a methyl-substituted ring—makes it a versatile intermediate for pharmaceutical synthesis, antioxidant development, and specialty organic transformations .

Pharmaceutical intermediate & building block
Regiospecific heterocycle synthesis
Antioxidant derivatization scaffold

Why 5-Hydroxy-2-methylbenzoic Acid Is Irreplaceable


The simultaneous presence of a methyl group ortho to the carboxyl and a hydroxyl group meta to the carboxyl creates a unique electronic and steric environment that cannot be replicated by simple hydroxybenzoic acid isomers (e.g., salicylic acid, 4-hydroxybenzoic acid) or methylbenzoic acids lacking the phenolic OH [1]. This substitution pattern directly governs regiochemical outcomes in condensation reactions, modulates acid strength (predicted pKa 3.78), and influences antioxidant radical-scavenging behavior [2][3]. Substituting an analog with a different hydroxyl or methyl position would alter reaction pathways, product profiles, and biological activity, making 5-hydroxy-2-methylbenzoic acid non-interchangeable in both research and industrial workflows.

Isomer Hydroxy/methyl positional isomers (e.g., salicylic, 4-hydroxybenzoic acids) shift regiochemical outcomes and pKa, invalidating synthetic routes.
Analog Methylbenzoic acids lacking the phenolic OH cannot support orthogonal derivatization or radical-scavenging activity.
Purity Lower-purity grades may contain isomer impurities that divert regioselective condensations or co-elute in metabolite analysis.

5-Hydroxy-2-methylbenzoic Acid: Differentiation Evidence


pKa Differentiation from Salicylic and 4-Hydroxybenzoic Acids

The predicted pKa of 5-hydroxy-2-methylbenzoic acid is 3.78 ± 0.25, placing it between salicylic acid (pKa 2.97) and 4-hydroxybenzoic acid (pKa 4.58), and 0.41 units more acidic than unsubstituted benzoic acid (pKa ~4.19) [1]. This intermediate acidity arises from the electron-donating ortho-methyl group partially counteracting the electron-withdrawing meta-hydroxyl effect, resulting in a distinct ionization profile relative to all common monohydroxybenzoic acid isomers [2].

pKa Differentiation
Class-level inference
pKa 3.78 ± 0.25
Supports distinct ionization-state tuning relative to common isomers.
Predicted value; empirical verification advised.
Acid dissociation constant Physicochemical profiling Formulation pH prediction

Melting Point Differentiation from Salicylic and 2-Methylbenzoic Acids

The melting point of 5-hydroxy-2-methylbenzoic acid (182–187 °C) is 24–29 °C higher than salicylic acid (158–161 °C) and 79–84 °C higher than 2-methylbenzoic acid (103–105 °C), while being 32–35 °C lower than 4-hydroxybenzoic acid (214–217 °C) . This range reflects a unique hydrogen-bonding network in the solid state that directly impacts purification, handling, and formulation processes .

Melting Point Range
Data to verify
182–187 °C
Context for solid-state processing and identity screening.
Supplier-reported range; inter-lot review recommended.
Thermal analysis Purity assessment Solid-state characterization

Regiospecific Phthalide Formation via Formaldehyde Condensation

Charlesworth et al. demonstrated that 5-hydroxy-2-methylbenzoic acid condenses with aqueous formaldehyde and HCl to give exclusively 3-hydroxy-6-methylphthalide at room temperature, and the lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid at reflux [1]. This temperature-programmable product selectivity is dictated by the relative positions of the hydroxyl and methyl groups; the 3-hydroxy-2-methyl, 4-hydroxy-2-methyl, and 5-hydroxy-3-methyl isomers would direct cyclization to different or non-analogous products, making this transformation a unique synthetic entry point [2].

Phthalide Formation
Head-to-head
Exclusive 6-methylphthalide or benzodioxane-lactone products; other isomers diverge.
Regiospecific entry to oxygen heterocycles.
Room temp vs. reflux; formaldehyde/HCl conditions.
Phthalide synthesis Regioselective cyclization Heterocyclic chemistry

Antioxidant SAR: Methyl/Hydroxyl Substitution Effects

In a controlled study of hydroxybenzoic acid antioxidants in sardine oil, the position of hydroxylation and methyl substitution was shown to critically influence antioxidant capacity: gentisic acid (2,5-dihydroxy) was most effective, protocatechuic acid (3,4-dihydroxy) moderately active, and vanillic acid (4-hydroxy-3-methoxy) ineffective [1]. Although 5-hydroxy-2-methylbenzoic acid was not directly tested, its unique 5-OH / 2-CH₃ arrangement represents a distinct substitution motif within the SAR landscape, offering a scaffold for developing lipophilic antioxidants with tunable radical-scavenging activity [2].

Antioxidant SAR
Class-level inference
5-OH/2-CH₃ motif inferred from dihydroxy > monohydroxy-methyl SAR.
Supports derivatization design for lipophilic radical scavengers.
No direct target measurement; lipid-model extrapolation.
Lipid oxidation Radical scavenging Structure-activity relationship

5-Hydroxy-2-methylbenzoic Acid: Application Scenarios


Anti-Inflammatory Agent Synthesis by Regiospecific Derivatization

The carboxylic acid and phenolic hydroxyl groups enable orthogonal derivatization (esterification, etherification, amidation) to generate compound libraries targeting inflammatory pathways. The 5-OH / 2-CH₃ regiochemistry ensures that downstream active pharmaceutical ingredients retain the correct substitution pattern for target binding, which cannot be achieved using 3-hydroxy or 4-hydroxy isomers . The predicted pKa of 3.78 facilitates salt formation for bioavailability tuning [1].

Cosmetic Antioxidant for Anti-Aging Skincare

As a monohydroxy-methylbenzoic acid, it provides radical-scavenging activity from the phenolic OH while the ortho-methyl group enhances lipid solubility and skin penetration relative to 4-hydroxybenzoic acid (lacking the methyl group) . The melting point of 182–187 °C ensures thermal stability during formulation processing, and commercial availability at ≥99% purity meets cosmetic-grade requirements [1].

Phthalide and Benzodioxane Scaffold Synthesis

The temperature-programmable condensation with formaldehyde yields either 3-hydroxy-6-methylphthalide or a benzodioxane-lactone depending on reaction conditions, providing a unique entry into oxygen heterocycles relevant to natural product synthesis . This transformation is exclusive to the 5-hydroxy-2-methyl substitution pattern and cannot be replicated with isomeric hydroxy-methylbenzoic acids, making this compound the sole viable starting material for these scaffolds [1].

Benzene Metabolite Reference Standard

5-Hydroxy-2-methylbenzoic acid has been identified as a urinary metabolite of benzene, produced via demethylation pathways . Its distinct chromatographic retention time and mass spectrum, dictated by the 5-OH/2-CH₃ substitution, allow unambiguous differentiation from other hydroxy-methylbenzoic acid isomers in LC-MS/MS metabolomics workflows, supporting occupational exposure monitoring and toxicological studies.

Application
Selection Property
Validation Focus
Anti-inflammatory agent synthesis
Orthogonal derivatization sites
Regioisomer identity verification
Cosmetic antioxidant development
Lipophilic monohydroxy-methyl scaffold
Lipid-model radical-scavenging review
Phthalide/benzodioxane synthesis
Temperature-programmable selectivity
Exclusive substitution pattern confirmation
Benzene metabolite reference standard
Distinct 5-OH/2-CH₃ mass spectrum
Isomer-specific LC-MS/MS method review

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